![molecular formula C22H32O2 B14296731 1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol CAS No. 117176-80-4](/img/structure/B14296731.png)
1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclopenta[c]xanthen core
Vorbereitungsmethoden
The synthesis of 1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions to form the cyclopenta[c]xanthen core, followed by functionalization to introduce the hydroxyl and methylpropan-1-yl groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol include other cyclopenta[c]xanthen derivatives. These compounds share a similar core structure but differ in the functional groups attached. The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
117176-80-4 |
|---|---|
Molekularformel |
C22H32O2 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
1-(3a,11a-dimethyl-1,2,3,4,5,5a,6,11b-octahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C22H32O2/c1-14(2)19(23)17-10-12-21(3)11-9-16-13-15-7-5-6-8-18(15)24-22(16,4)20(17)21/h5-8,14,16-17,19-20,23H,9-13H2,1-4H3 |
InChI-Schlüssel |
DVQKSIMSTILIJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1CCC2(C1C3(C(CC2)CC4=CC=CC=C4O3)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine](/img/structure/B14296671.png)
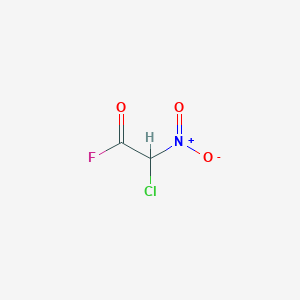
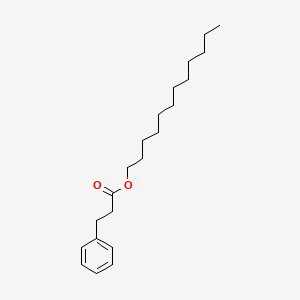

![Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14296693.png)
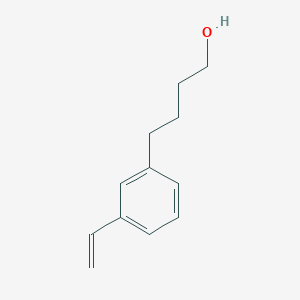
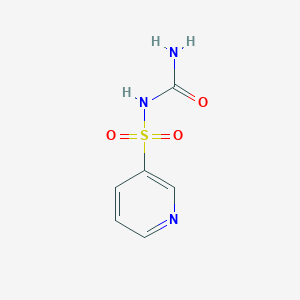
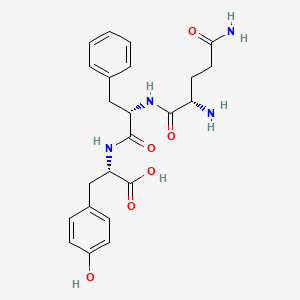
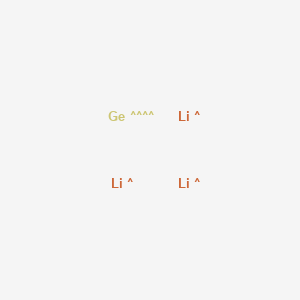
![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
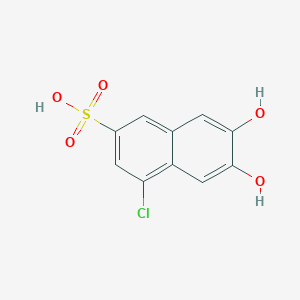
![N-[(Diphenylmethylidene)carbamoyl]benzamide](/img/structure/B14296742.png)
